molecular formula C12H11NO2 B158344 Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) CAS No. 127916-08-9

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)

Cat. No.: B158344
CAS No.: 127916-08-9
M. Wt: 201.22 g/mol
InChI Key: ZANKIGGWTAOTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

  • 3-Methyl-5-phenylisoxazole
  • 4-Acetyl-5-phenylisoxazole
  • 3,5-Dimethylisoxazole

Comparison: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is unique due to the presence of both methyl and acetyl groups on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

CAS No.

127916-08-9

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZANKIGGWTAOTSO-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

Synonyms

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dichloromethane solution of oxalyl chloride was added DMSO at −78° C., the mixture was stirred at −78° C. for 15 min and followed by addition of a dichloromethane solution of compound the above Compound 26. The reaction mixture was stirred for 30 min at −78° C., then triethylamine was added, after which the reaction mixture was allowed to warm to room temperature gradually. To the reaction mixture was added ethyl acetate and brine. The organic phase was dried over magnesium sulfate, and the solvent was removed under reduced pressure. The crude product, obtained in 94% yield, was used directly for the next step without purification.
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